2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide is a complex organic compound that belongs to the class of thiadiazoline derivatives. This compound is characterized by the presence of an iodine atom attached to a benzoyl group, which is further linked to a thiadiazoline ring. The sulfonamide group adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with 3-methyl-1,3,4-thiadiazoline-5-sulfonamide under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The iodine atom and sulfonamide group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
- 2-(4-Chlorobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
- 2-(4-Fluorobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
Uniqueness
The presence of the iodine atom in 2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide imparts unique chemical properties, such as higher molecular weight and increased reactivity in substitution reactions. These characteristics make it distinct from its bromine, chlorine, and fluorine analogs .
Eigenschaften
CAS-Nummer |
55371-84-1 |
---|---|
Molekularformel |
C10H9IN4O3S2 |
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
4-iodo-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C10H9IN4O3S2/c1-15-9(19-10(14-15)20(12,17)18)13-8(16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,17,18) |
InChI-Schlüssel |
GLMILQUITQKQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=O)C2=CC=C(C=C2)I)SC(=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.